molecular formula C13H9ClFNO2 B6387633 MFCD18317051 CAS No. 1261976-14-0

MFCD18317051

Cat. No.: B6387633
CAS No.: 1261976-14-0
M. Wt: 265.67 g/mol
InChI Key: HXNVNHCUCRRVPU-UHFFFAOYSA-N
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Description

MFCD18317051 is a chemical compound of significant interest in industrial and pharmaceutical research. Based on analogous compounds discussed in the literature, it is inferred to share structural motifs with triazine, pyridine, or benzimidazole derivatives, which are commonly associated with applications in catalysis, drug discovery, and materials science .

Properties

IUPAC Name

2-chloro-5-(4-fluoro-3-methylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO2/c1-7-4-8(2-3-11(7)15)10-6-16-12(14)5-9(10)13(17)18/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNVNHCUCRRVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=C(C=C2C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687209
Record name 2-Chloro-5-(4-fluoro-3-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-14-0
Record name 2-Chloro-5-(4-fluoro-3-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of MFCD18317051 involves several steps, typically starting with the preparation of the core structure through a series of chemical reactions. One common method involves the use of hydrophilic material-modified iron(III) oxide nanoparticles, synthesized using the co-precipitation technique . This method ensures the stability of the compound in an aqueous phase system, which is crucial for its application in various fields.

Chemical Reactions Analysis

MFCD18317051 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for complexation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

MFCD18317051 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD18317051 involves its interaction with copper ions, leading to the formation of reactive oxygen species. These reactive oxygen species cause DNA damage and cell cycle arrest, ultimately leading to apoptosis in cancer cells. The compound’s ability to chelate copper ions and reduce the activity of antioxidant enzymes like superoxide dismutase and glutathione is crucial to its anticancer effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property CAS 918538-05-3 CAS 1761-61-1 Inferred Attributes of this compound
Molecular Formula C₆H₃Cl₂N₃ C₇H₅BrO₂ Likely CₓHᵧXₙN/O/S (halogenated)
Molecular Weight 188.01 g/mol 201.02 g/mol ~190–210 g/mol (estimated)
Log S (ESOL) -2.47 -2.47 Moderate solubility in organic solvents
Bioavailability Score 0.55 0.55 Potential for moderate bioavailability
Hazard Statements H315, H319, H335 (skin/eye/respiratory irritation) H302 (harmful if swallowed) Likely irritant or toxic based on halogen content

Key Observations :

  • Structural Differences : CAS 918538-05-3 features a pyrrolotriazine core with chlorine substituents, while CAS 1761-61-1 contains a brominated benzoic acid moiety. These structural differences influence reactivity; for example, the triazine derivative may participate in nucleophilic substitution, whereas the benzoic acid derivative is prone to electrophilic aromatic substitution .
  • Solubility : Both compounds exhibit low aqueous solubility (Log S = -2.47), suggesting that this compound may also require polar aprotic solvents (e.g., DMF, THF) for dissolution.

Comparative Insights :

  • CAS 1761-61-1 employs a greener synthetic route using recyclable A-FGO catalysts, highlighting advancements in sustainable chemistry. In contrast, CAS 918538-05-3 relies on traditional reagents like DMF, which pose environmental and safety concerns .
  • This compound may benefit from similar catalytic strategies to enhance yield and reduce waste.

Research Findings and Limitations

  • Bioactivity : Both reference compounds show moderate bioavailability (Score = 0.55), but CAS 918538-05-3’s higher halogen content correlates with greater toxicity (H315-H319-H335 vs. H302) .
  • Synthetic Efficiency : The high yield (98%) and recyclability of the A-FGO catalyst in CAS 1761-61-1’s synthesis suggest a scalable model for this compound production .
  • Data Gaps : Direct experimental data for this compound, such as spectral characterization or biological activity, are absent in the provided evidence, necessitating further study.

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